

Schisandrin C solubility and preparation for experiments

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Compound of Interest

Compound Name: SID 3712249

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Application Notes and Protocols: Schisandrin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of *Schisandra chinensis*.^{[1][2][3]} This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective effects.^{[1][2][3]} These properties make Schisandrin C a compelling candidate for investigation in various therapeutic areas such as cancer, neurodegenerative diseases, and metabolic disorders.^{[1][4]} This document provides detailed information on the solubility, stability, and preparation of Schisandrin C for experimental use, along with protocols for common in vitro and in vivo applications and relevant analytical methods.

Physicochemical Properties and Solubility

Schisandrin C is a small molecule with the chemical formula $C_{22}H_{24}O_6$ and a molecular weight of 384.42 g/mol.^{[5][6]} Proper solubilization is critical for its use in experimental settings.

Data Presentation: Solubility and Storage

Parameter	Details	Source(s)
Solubility		
DMSO	77 mg/mL (200.3 mM). It is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.	[2]
Methanol	Soluble. Used for preparing standard stock solutions for HPLC analysis.	[7][8]
RPMI-1640 Medium	Soluble for cell culture experiments, though stability may be a concern over extended periods at 37°C.	[9]
Storage Conditions		
Solid Form	Store at -20°C in a sealed, cool, and dry condition.	[5]
Stock Solution (in DMSO)	Stable for up to 2 years at -80°C and for 1 year at -20°C. Very stable at 4°C.	[1][9]
Stability		
In DMSO	Very stable at 4°C.	[9]
In Cell Culture Medium	Shows some instability in RPMI-1640 medium at 37°C over several days.	[9]
In Rat Plasma	Stable at room temperature for 12 hours, at 10°C for 24 hours in an autosampler, through three freeze-thaw cycles, and for at least one month at -20°C.	[10]

Experimental Protocols

Protocol 1: Preparation of Schisandrin C Stock Solution

This protocol describes the preparation of a high-concentration stock solution of Schisandrin C, typically in DMSO, for subsequent dilution in aqueous media for in vitro experiments.

Materials:

- Schisandrin C powder (purity $\geq 98\%$)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated analytical balance

Procedure:

- Equilibrate the Schisandrin C powder to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of Schisandrin C powder accurately using an analytical balance in a sterile environment.
- Transfer the powder to a sterile microcentrifuge tube or vial.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A 10 mM stock solution can be readily prepared in DMSO.^[1]
- Vortex the solution until the Schisandrin C is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for up to one year or at -80°C for up to two years.^[1]

Protocol 2: In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with Schisandrin C. The final concentration of Schisandrin C will depend on the cell line and the specific assay but typically ranges from 1 μ M to 100 μ M.^{[1][11]}

Materials:

- Cultured cells in appropriate multi-well plates
- Complete cell culture medium
- Schisandrin C stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO₂)

Procedure:

- Seed cells in a multi-well plate at a density appropriate for the assay duration and allow them to adhere and reach the desired confluency (typically 70-80%).^[12]
- Prepare the working solutions of Schisandrin C by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically \leq 0.1%). A vehicle control (medium with the same concentration of DMSO) should always be included.
- Remove the existing medium from the cells and wash with PBS if necessary.
- Add the medium containing the various concentrations of Schisandrin C or the vehicle control to the respective wells.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).^[1]
- Following incubation, proceed with the specific downstream analysis, such as cell viability assays (e.g., MTT), protein extraction for Western blotting, or RNA isolation for RT-qPCR.

Protocol 3: In Vivo Administration in a Mouse Model

This protocol outlines the preparation and administration of Schisandrin C to mice via oral gavage, a common method in preclinical studies.

Materials:

- Schisandrin C powder
- Vehicle (e.g., 10% DMSO in saline or corn oil)
- Mice of the desired strain, age, and sex
- Oral gavage needles
- Syringes
- Vortex mixer or sonicator

Procedure:

- Calculate the required amount of Schisandrin C based on the desired dose (e.g., 2.5 mg/kg or 5 mg/kg) and the body weight of the mice.[\[4\]](#)
- Prepare the dosing solution by first dissolving the Schisandrin C powder in a small volume of DMSO and then diluting it with the chosen vehicle (e.g., saline) to the final concentration. For example, a formulation with 10% DMSO has been used.[\[4\]](#) Ensure the solution is homogenous by vortexing or brief sonication.
- Administer the prepared solution to the mice via oral gavage using a suitable gavage needle. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
- A vehicle control group receiving the same volume of the vehicle without Schisandrin C must be included in the study design.
- Conduct the experiment for the planned duration, monitoring the animals as required by the study protocol.

Protocol 4: Quantification of Schisandrin C by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of Schisandrin C in various samples, adapted from published methods.

Materials:

- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)[7][9]
- Mobile phase: Acetonitrile and water (gradient or isocratic elution may be used)[7][9]
- Methanol for sample and standard preparation
- Syringe filters (0.45 μ m)
- Schisandrin C standard

Procedure:

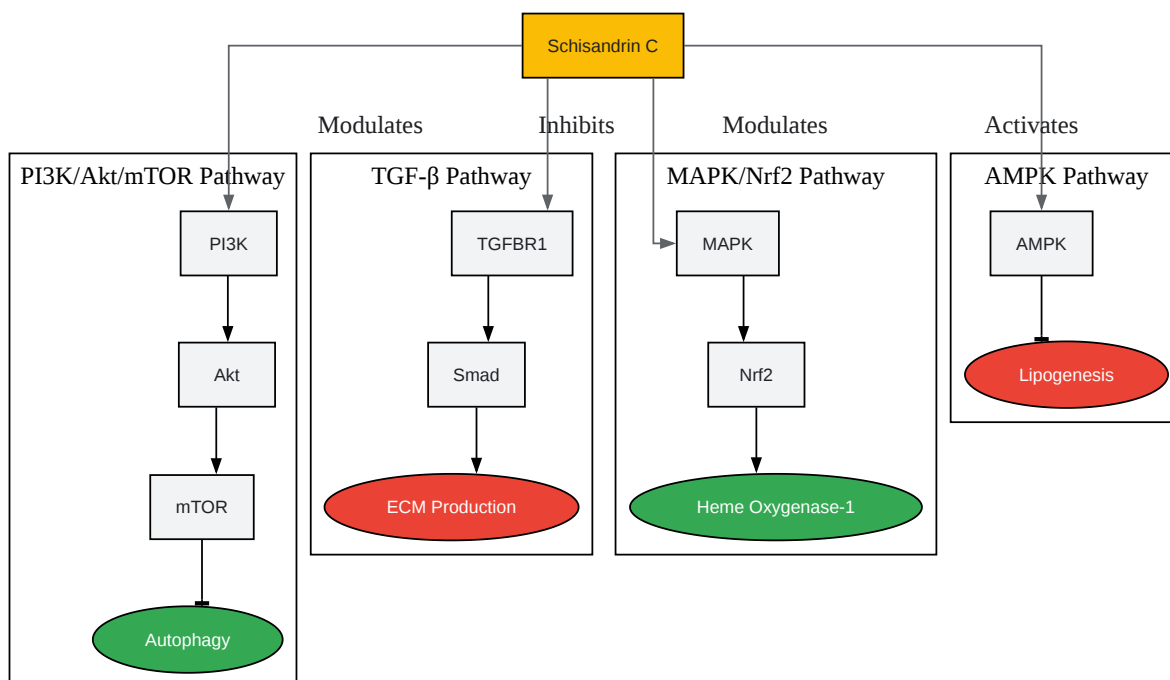
- Preparation of Standard Solutions: Prepare a stock solution of Schisandrin C in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 μ g/mL).
- Sample Preparation:
 - For cell lysates or medium: Centrifuge the sample to remove debris. The supernatant can be directly injected or may require further extraction (e.g., protein precipitation with acetonitrile).[9]
 - For plasma: Perform a protein precipitation or liquid-liquid extraction.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.[7][9]

- Mobile Phase: A common mobile phase is a mixture of acetonitrile and water. For example, an isocratic elution with 80:20 (v/v) acetonitrile:water can be used.[9]
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 30°C.[9][13]
- Detection Wavelength: 254 nm.[9][11]
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Schisandrin C in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Signaling Pathways

Schisandrin C has been shown to modulate several key signaling pathways, which are central to its therapeutic effects.



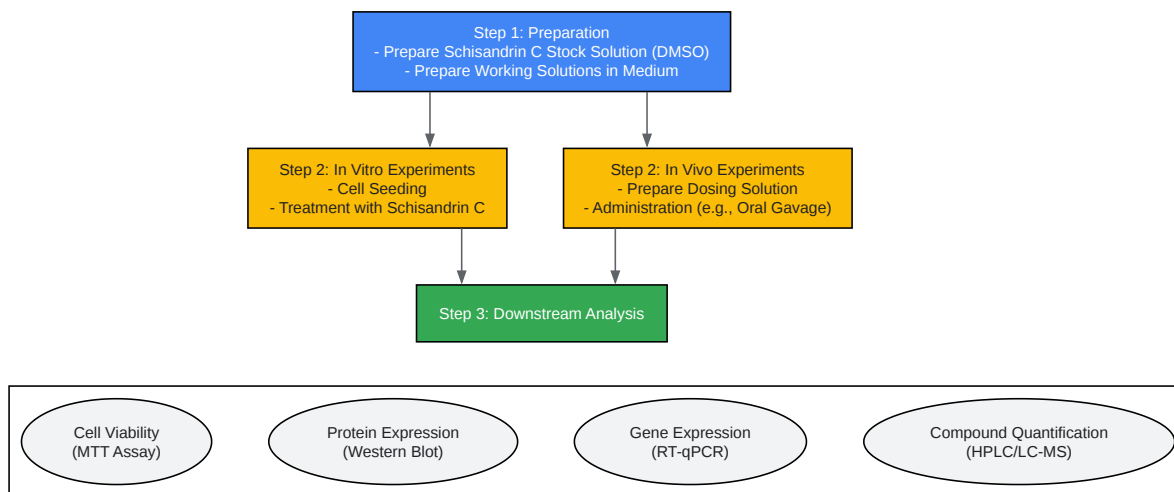
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Caption: Key signaling pathways modulated by Schisandrin C.

Schisandrin C has been reported to regulate the PI3K/Akt/mTOR pathway, which is crucial for autophagy.[11][14] It also inhibits the TGF- β signaling pathway, thereby reducing extracellular matrix (ECM) accumulation in renal fibrosis.[15][16] Furthermore, it can modulate the MAPK/Nrf-2/heme oxygenase-1 pathway, contributing to its anti-oxidative effects, and activate the AMPK pathway to inhibit lipogenesis.[17][18]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of Schisandrin C.



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Caption: General experimental workflow for Schisandrin C studies.

This workflow provides a logical progression from the initial preparation of Schisandrin C solutions to its application in either in vitro or in vivo models, followed by various analytical techniques to assess its biological effects.

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